
Norgestimate
Übersicht
Beschreibung
Norgestimate is a synthetic progestin used primarily in hormonal contraceptives and menopausal hormone therapy. It is a derivative of norethisterone and belongs to the 19-nortestosterone family of progestins. This compound is commonly combined with ethinylestradiol in oral contraceptive pills to prevent ovulation and manage acne vulgaris .
Vorbereitungsmethoden
Norgestimate is synthesized through a multi-step chemical process. The synthesis begins with the precursor norethisterone, which undergoes several chemical transformations, including acetylation and oximation, to form this compound. The reaction conditions typically involve the use of solvents like chloroform and reagents such as acetic anhydride .
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Norgestimate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its metabolites, such as norelgestromin and levonorgestrel.
Reduction: Reduction reactions can convert this compound into its active metabolites.
Substitution: this compound can undergo substitution reactions, particularly at the oxime and acetate groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are norelgestromin and levonorgestrel .
Wissenschaftliche Forschungsanwendungen
Contraceptive Use
Norgestimate is primarily utilized in combined oral contraceptives (COCs). The combination of this compound with ethinylestradiol has been shown to provide effective contraception with a favorable side effect profile. Clinical studies have demonstrated that this compound/ethinylestradiol formulations result in:
- High efficacy rates in preventing ovulation.
- Improved cycle control compared to older formulations containing progestins with higher androgenic activity, such as norgestrel.
- Minimal adverse effects on lipid metabolism, maintaining higher levels of high-density lipoprotein cholesterol .
Case Study: Efficacy and Safety
A review of clinical trials indicated that this compound-containing contraceptives were associated with statistically significant increases in high-density lipoprotein cholesterol levels and improvements in the low-density/high-density lipoprotein ratio compared to other progestins . This suggests that this compound may pose a lower risk for cardiovascular issues related to lipid profiles.
Treatment of Acne Vulgaris
This compound is also indicated for the treatment of moderate acne vulgaris in women aged 15 years and older. The mechanism involves the suppression of androgen synthesis, which reduces sebum production and consequently decreases acne lesions .
Clinical Evidence
A study highlighted that patients using this compound/ethinylestradiol experienced a significant reduction in acne lesions compared to those using placebo treatments. The anti-androgenic properties of this compound help mitigate acne symptoms effectively while providing contraceptive benefits .
Hormonal Replacement Therapy
Although not its primary application, this compound has been explored for use in hormone replacement therapy (HRT) for menopausal symptoms. Its low androgenic activity makes it a suitable candidate for women seeking relief from menopausal symptoms without the adverse effects associated with more androgenic progestins.
Potential Applications Beyond Contraception
Research continues into the broader applications of this compound, including its potential role in managing conditions influenced by hormonal balance, such as:
- Polycystic ovary syndrome (PCOS)
- Endometriosis
- Premenstrual dysphoric disorder (PMDD)
Pharmacological Profile
The pharmacokinetics of this compound reveal its rapid absorption and metabolism into its active form, 17-deacetylthis compound, which is responsible for its therapeutic effects. Key pharmacological characteristics include:
Parameter | Value |
---|---|
Absorption | Tmax: 0.5-2 hours |
Volume of Distribution | Not readily available |
Protein Binding | High (approximately 95%) |
Metabolism | Extensive first-pass metabolism |
Active Metabolite | 17-deacetylthis compound |
Wirkmechanismus
Norgestimate exerts its effects by binding to progesterone receptors in the female reproductive tract, mammary gland, hypothalamus, and pituitary gland. This binding suppresses the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The suppression of LH and FSH prevents ovulation and thereby prevents pregnancy .
Vergleich Mit ähnlichen Verbindungen
Norgestimate is often compared with other progestins such as norethindrone and levonorgestrel. While all these compounds are used in hormonal contraceptives, this compound is unique due to its minimal androgenic activity and its ability to be metabolized into active forms like norelgestromin and levonorgestrel .
Similar Compounds
Norethindrone: Another synthetic progestin used in contraceptives and hormone therapy.
Levonorgestrel: A widely used progestin in emergency contraceptives and intrauterine devices.
Desogestrel: A progestin used in combination with ethinylestradiol in oral contraceptives.
This compound’s unique metabolic pathway and low androgenic activity make it a preferred choice in certain contraceptive formulations .
Eigenschaften
CAS-Nummer |
20799-27-3 |
---|---|
Molekularformel |
C23H31NO3 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
KIQQMECNKUGGKA-GOMYTPFNSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Isomerische SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=NO)CC[C@H]34 |
Kanonische SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Color/Form |
Crystals from methylene chloride |
melting_point |
214-218 °C |
Key on ui other cas no. |
35189-28-7 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Löslichkeit |
5.31e-03 g/L |
Synonyme |
norgestimate norgestrel oxime acetate |
Dampfdruck |
2.62X10-11 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.